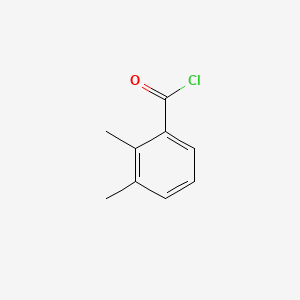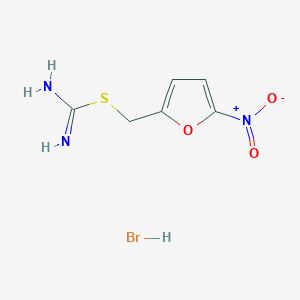
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
説明
The compound 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a chemical of interest due to its potential applications in various fields, including medicinal chemistry. The compound features a tetrahydropyrimidine ring, a chlorophenyl group, and a nitrile moiety, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, an ultrasound-mediated one-pot, three-component synthesis method has been reported for the creation of similar compounds with potential as anticancer agents . This method is environmentally friendly and efficient, indicating that similar approaches could be applied to the synthesis of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
Molecular Structure Analysis
The molecular structure of related compounds has been studied extensively. For example, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals that the chlorophenyl ring makes a significant dihedral angle with the tetrahydropyrimidine ring, which could influence the compound's reactivity and interactions . This information can be extrapolated to understand the molecular geometry and potential reactivity of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been characterized in various studies. For instance, the interaction of 4,6-bis(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile with transition metals has been investigated, showing that the compound can form complexes with metals such as Mn(II), Fe(III), Co(II), and Ni(II) . This suggests that 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile may also participate in complexation reactions with metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been the subject of several studies. Thermodynamic parameters such as Gibbs free energy, entropy change, and enthalpy change have been evaluated for similar compounds in different solvents and temperatures, indicating spontaneous reactions and interactions between solute and solvent . Additionally, studies on molar refraction and polarizability constants provide insights into the electronic polarizability and molecular interactions in solution . These findings can be used to infer the behavior of 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in various environments.
科学的研究の応用
-
1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole
- Application: This compound is used in scientific research for its wide range of applications, including drug discovery, material synthesis, and biological studies.
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and safety precautions that should be taken when handling it.
将来の方向性
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please note that this is a general guideline and the specific details would depend on the particular compound being studied. For a specific compound like “1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile”, you may need to consult specialized databases or scientific literature. If you have access to a university library, they may be able to help you find more specific information. You could also consider reaching out to researchers who specialize in this area. They may be able to provide you with more detailed and specific information.
特性
IUPAC Name |
1-(4-chlorophenyl)-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-8-1-3-9(4-2-8)15-6-7(5-13)10(16)14-11(15)17/h1-4,6H,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWHPUGRDCGNEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C(=O)NC2=O)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384907 | |
| Record name | 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
CAS RN |
75837-75-1 | |
| Record name | 1-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-[2-(2,4-dichlorophenoxy)phenyl]-2H-tetrazole](/img/structure/B1305145.png)